molecular formula C12H19BrNO3P B14210024 Phosphonic acid, [(2R)-2-amino-2-(2-bromophenyl)ethyl]-, diethyl ester CAS No. 827320-99-0

Phosphonic acid, [(2R)-2-amino-2-(2-bromophenyl)ethyl]-, diethyl ester

Cat. No.: B14210024
CAS No.: 827320-99-0
M. Wt: 336.16 g/mol
InChI Key: AVCYBNMHTXZKSC-LBPRGKRZSA-N
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Description

Phosphonic acid, [(2R)-2-amino-2-(2-bromophenyl)ethyl]-, diethyl ester is a chemical compound characterized by the presence of a phosphonic acid group bonded to a diethyl ester moiety This compound is notable for its unique structural features, which include an amino group and a bromophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phosphonic acid, [(2R)-2-amino-2-(2-bromophenyl)ethyl]-, diethyl ester typically involves the esterification of phosphonic acid derivatives. One common method is the Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide to form the corresponding phosphonate ester . The reaction conditions often include the use of a palladium catalyst and microwave irradiation to achieve high yields and retention of configuration at the phosphorus center .

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes using dialkyl phosphites and aryl halides. The reaction is typically catalyzed by copper or nickel catalysts under mild conditions, allowing for efficient and scalable production .

Chemical Reactions Analysis

Types of Reactions

Phosphonic acid, [(2R)-2-amino-2-(2-bromophenyl)ethyl]-, diethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of phosphonic acid, [(2R)-2-amino-2-(2-bromophenyl)ethyl]-, diethyl ester involves its interaction with molecular targets such as enzymes and receptors. The compound’s amino and bromophenyl groups allow it to bind to specific active sites, inhibiting enzyme activity or modulating receptor function. The phosphonic acid moiety can also participate in coordination with metal ions, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Phosphonic acid, [(2R)-2-amino-2-(2-bromophenyl)ethyl]-, diethyl ester is unique due to the presence of both an amino group and a bromophenyl group. These functional groups confer distinct chemical reactivity and potential for diverse applications in research and industry .

Properties

CAS No.

827320-99-0

Molecular Formula

C12H19BrNO3P

Molecular Weight

336.16 g/mol

IUPAC Name

(1R)-1-(2-bromophenyl)-2-diethoxyphosphorylethanamine

InChI

InChI=1S/C12H19BrNO3P/c1-3-16-18(15,17-4-2)9-12(14)10-7-5-6-8-11(10)13/h5-8,12H,3-4,9,14H2,1-2H3/t12-/m0/s1

InChI Key

AVCYBNMHTXZKSC-LBPRGKRZSA-N

Isomeric SMILES

CCOP(=O)(C[C@@H](C1=CC=CC=C1Br)N)OCC

Canonical SMILES

CCOP(=O)(CC(C1=CC=CC=C1Br)N)OCC

Origin of Product

United States

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